molecular formula C23H23NO7S B11389704 diethyl 5-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

diethyl 5-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11389704
M. Wt: 457.5 g/mol
InChI Key: KQGJSPZJQYCPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound featuring a thiophene dicarboxylate core modified with a chromene-derived acyl group. The molecule consists of:

  • Thiophene backbone: A 3-methylthiophene ring with diethyl ester groups at positions 2 and 2.
  • Acylamino substituent: The amino group at position 5 of the thiophene is acylated with a 6,8-dimethyl-4-oxo-4H-chromen-2-yl carbonyl moiety, introducing a fused benzopyran (chromene) system.

This compound is structurally derived from diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS synonyms include ethyl 5-amino-4-(ethoxycarbonyl)-3-methylthiophene-2-carboxylate and 2-amino-4-methyl-3,5-bis(ethoxycarbonyl)thiophene), where the amino group is replaced by the chromenyl carbonyl group . The chromene moiety, known for its bioactivity in natural products, may confer unique physicochemical or pharmacological properties.

Properties

Molecular Formula

C23H23NO7S

Molecular Weight

457.5 g/mol

IUPAC Name

diethyl 5-[(6,8-dimethyl-4-oxochromene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C23H23NO7S/c1-6-29-22(27)17-13(5)19(23(28)30-7-2)32-21(17)24-20(26)16-10-15(25)14-9-11(3)8-12(4)18(14)31-16/h8-10H,6-7H2,1-5H3,(H,24,26)

InChI Key

KQGJSPZJQYCPIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the chromone derivative, which is then subjected to various functionalization reactions to introduce the thiophene ring and ester groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Green chemistry principles, such as the use of non-toxic solvents and catalysts, may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The ester groups and other functional groups can be substituted with different moieties to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce compounds with altered chromone or thiophene rings.

Scientific Research Applications

Diethyl 5-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of diethyl 5-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets in biological systems. The chromone core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiophene ring and ester groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate

The unmodified parent compound lacks the chromenyl acyl group. Key differences include:

Property Target Compound Parent Compound
Functional Group Acylamino (chromenyl carbonyl) Free amino group
Polarity Likely lower solubility due to bulky chromenyl group Higher polarity from free NH₂
Potential Applications Possible bioactivity via chromene interaction (e.g., kinase inhibition) Intermediate for further derivatization (e.g., amide synthesis)

Chromene-Containing Analogs

Chromene derivatives (e.g., coumarins, flavonoids) are widely studied for antioxidant, anti-inflammatory, and anticancer activities. The 6,8-dimethyl-4-oxo-4H-chromen-2-yl group in the target compound may mimic these properties but with enhanced steric bulk compared to simpler chromenes.

Pesticide-Related Amides (e.g., Cyclanilide, Etaconazole)

lists amide derivatives like 1-(((2,4-dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid (cyclanilide) and triazole-containing compounds. While these share an amide bond, their substituents (chlorophenyl, triazole) differ significantly from the chromenyl group in the target compound, likely leading to divergent applications (e.g., pesticides vs.

Structural and Computational Insights

The crystallographic refinement of such compounds may employ SHELX software (e.g., SHELXL for small-molecule refinement), a standard tool for determining bond lengths, angles, and conformational stability . For example:

  • The thiophene ring’s planarity and ester group orientations could be validated via SHELX.
  • Chromene-thiophene dihedral angles might influence intermolecular interactions or bioavailability.

Biological Activity

Diethyl 5-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

Synthesis

The synthesis of the compound involves multi-step reactions starting from 6,8-dimethyl-4-oxo-4H-chromene derivatives and thiophene dicarboxylates. The general synthetic route can be summarized as follows:

  • Formation of Chromene Derivative : Starting materials such as 4-oxo-4H-chromene are reacted with various substituents to introduce the chromene moiety.
  • Coupling Reaction : The chromene derivative is then coupled with a thiophene dicarboxylate under suitable conditions to form the target compound.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A review highlighted that compounds containing thiophene scaffolds have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Anticancer Potential

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For example, compounds similar to diethyl 5-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene derivatives were found to inhibit proliferation in leukemia cells with IC50 values indicating effective cytotoxicity .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Inflammation models suggest that it may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity : A study tested various thiophene derivatives against human cancer cell lines and found promising results, with some derivatives showing IC50 values lower than 10 µM .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups .

Data Tables

Biological Activity IC50 (µM) Tested Cell Lines/Organisms
Anticancer<10CCRF-CEM leukemia cells
Antimicrobial20+Staphylococcus aureus, E. coli
Anti-inflammatoryN/AIn vitro models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.